![molecular formula C8H9N3O B6596302 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine CAS No. 81887-01-6](/img/structure/B6596302.png)
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine
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Description
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine, also known as MHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MHP is a pyrimidine analog that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
Scientific Research Applications
Microbial Transformation and Metabolite Production
Microbial cultures, known for containing cytochrome P-450 monooxygenase and other degradative enzymes, have been explored for their ability to degrade and transform various compounds, leading to the production of metabolites such as monohydroxylated and methoxylated derivatives. These metabolites have potential applications in supporting animal, plant, and soil metabolism studies by serving as analytical reference standards (Schocken, Mao, & Schabacker, 1997).
Analgesic Property Enhancement
Chemical modifications, such as methylation of the pyridine moiety in certain molecules, have been investigated as a strategy to enhance their biological properties, particularly analgesic effects. This approach involves synthesizing derivatives through specific reactions and evaluating their analgesic properties, which could lead to the development of new analgesic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antiviral Activity Exploration
Compounds like 2,4-diamino-6-hydroxypyrimidines, when substituted and combined with specific groups, exhibit notable antiviral activities, particularly against retroviruses. This includes the inhibition of replication in cell culture, pointing towards potential applications in developing antiretroviral therapies. The specific substitutions and their effects on antiviral efficacy highlight the importance of structural modifications in enhancing biological activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anti-Inflammatory and Analgesic Potential
Novel derivatives incorporating specific structural motifs have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The nature of substituents, particularly at certain positions on the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research contributes to the identification of new therapeutic agents with potent anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).
properties
IUPAC Name |
2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPWSZLCOTXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363147 |
Source
|
Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine | |
CAS RN |
81887-01-6 |
Source
|
Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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